(2R)-2-氨基-3-(噻唑-1-基)丙酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

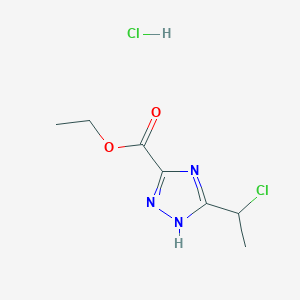

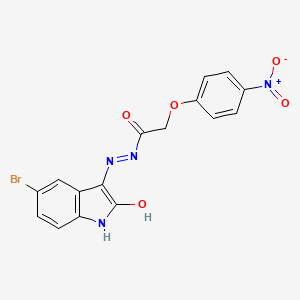

“(2R)-2-Amino-3-(triazol-1-yl)propanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2126162-19-2 . It has a molecular weight of 193.59 . The compound is also known as “2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride” and is available in powder form .

Molecular Structure Analysis

The InChI code for the compound is1S/C5H7N3O3.ClH/c9-4(5(10)11)1-8-3-6-2-7-8;/h2-4,9H,1H2,(H,10,11);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound is stored at room temperature .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of (2R)-2-Amino-3-(triazol-1-yl)propanoic acid;hydrochloride, also known as EN300-7465351:

Antimicrobial Activity

EN300-7465351 has shown potential as an antimicrobial agent. Its structure allows it to interact with microbial cell walls and membranes, disrupting their integrity and leading to cell death. This makes it a candidate for developing new antibiotics, especially against resistant strains of bacteria .

Anticancer Research

The compound’s ability to interfere with cellular processes has been explored in cancer research. EN300-7465351 can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for chemotherapy drugs. Its triazole ring is particularly effective in targeting cancerous cells while sparing healthy ones .

Neuroprotective Effects

Research has indicated that EN300-7465351 may have neuroprotective properties. It can inhibit neuroinflammation and oxidative stress, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential therapeutic agent for these conditions .

Antiviral Applications

The triazole moiety in EN300-7465351 has been studied for its antiviral properties. It can inhibit the replication of certain viruses by interfering with their RNA synthesis. This application is particularly relevant in the development of treatments for viral infections such as influenza and hepatitis .

Agricultural Uses

EN300-7465351 has been explored for its potential in agriculture, particularly as a growth promoter for plants. It can enhance seed germination and increase crop yields by improving the plant’s resistance to stress factors such as drought and pests .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes. This property is useful in various biochemical assays and can aid in the development of enzyme inhibitors as therapeutic agents for diseases like hypertension and diabetes .

Antifungal Properties

EN300-7465351 has demonstrated antifungal activity, making it a candidate for developing treatments for fungal infections. Its mechanism involves disrupting the fungal cell membrane, leading to cell death. This application is particularly important in agriculture and medicine .

Biochemical Research

In biochemical research, EN300-7465351 is used as a tool to study protein-ligand interactions. Its unique structure allows it to bind to specific proteins, helping researchers understand the dynamics of these interactions and develop new drugs based on these insights .

Molecules | Free Full-Text | Synthesis and Biological Activity of 3- [Phenyl (1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives

安全和危害

The compound is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2), and specific target organ toxicity (single exposure; respiratory tract irritation, category 3) . The compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

(2R)-2-amino-3-(triazol-1-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2.ClH/c6-4(5(10)11)3-9-2-1-7-8-9;/h1-2,4H,3,6H2,(H,10,11);1H/t4-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDKXBQAGSSADX-PGMHMLKASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(N=N1)C[C@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-Amino-3-(triazol-1-yl)propanoic acid;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2678796.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2678800.png)

![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2678801.png)

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide](/img/structure/B2678803.png)

![N-(benzo[d]thiazol-6-yl)-3-(methylthio)benzamide](/img/structure/B2678805.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2678807.png)

![N-Methyl-N-(oxolan-3-ylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2678811.png)